molecular formula C15H23NO2S B080017 O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate CAS No. 14885-19-9

O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate

Cat. No.: B080017
CAS No.: 14885-19-9
M. Wt: 281.4 g/mol
InChI Key: XHHHLROSGWWUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate is a chemical compound with the molecular formula C15H23NO2S and a molecular weight of 281.41 g/mol . This compound is known for its unique structure, which includes a propoxy group attached to a benzenecarbothioic acid ester, and a dimethylamino propyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate typically involves the esterification of 4-propoxybenzenecarbothioic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
  • 4-Ethoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
  • 4-Butoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester

Comparison

Compared to these similar compounds, O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. The presence of the propoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

14885-19-9

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate

InChI

InChI=1S/C15H23NO2S/c1-4-11-17-14-8-6-13(7-9-14)15(19)18-12-5-10-16(2)3/h6-9H,4-5,10-12H2,1-3H3

InChI Key

XHHHLROSGWWUQF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C

14885-19-9

Synonyms

4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester

Origin of Product

United States

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